N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide
CAS No.: 1235389-55-5
Cat. No.: VC5070382
Molecular Formula: C15H21NO2
Molecular Weight: 247.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235389-55-5 |
|---|---|
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.338 |
| IUPAC Name | N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide |
| Standard InChI | InChI=1S/C15H21NO2/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)5-3-4-6-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17) |
| Standard InChI Key | NHGRJLWVVFUFNB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)O)C |
Introduction
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide is a chemical compound that, despite its specific name, does not appear to have extensive documentation in the available scientific literature. This article aims to provide a structured overview of what can be inferred about such compounds, focusing on related benzamides and their properties.
Synthesis Methods
The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. For N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide, this would involve reacting 3,5-dimethylbenzoyl chloride with (1-hydroxycyclopentyl)methylamine.
Biological Activities
Benzamides have been studied for various biological activities, including anti-inflammatory and anticancer effects. The specific activity of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide would depend on its ability to interact with biological targets, which could be influenced by its cyclopentyl and hydroxyl groups.
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential activity based on benzamide derivatives. |
| Anticancer | Possible activity, though specific studies are lacking. |
Analytical Techniques
For the analysis of benzamide derivatives, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly used. These methods can help confirm the structure and purity of the compound.
| Technique | Use |
|---|---|
| HPLC | Separation and quantification. |
| NMR | Structural confirmation. |
| MS | Molecular weight and fragmentation pattern analysis. |
Safety and Handling
Benzamides can exhibit toxicity and irritation, as seen with other related compounds like N,N-dimethylbenzamide, which causes skin and eye irritation and respiratory issues . Handling should follow standard laboratory safety protocols.
| Hazard | Description |
|---|---|
| Skin Irritation | Potential risk based on related compounds. |
| Eye Irritation | Serious eye irritation possible. |
| Respiratory Irritation | May cause respiratory tract irritation. |
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